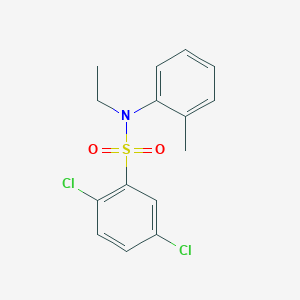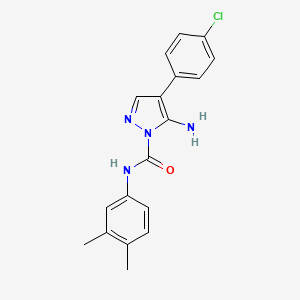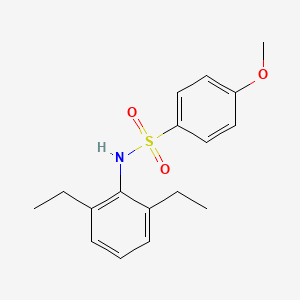![molecular formula C11H9FN2O2S B5755669 (3-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5755669.png)
(3-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine, also known as FNTMA, is a chemical compound that has gained attention in the scientific community for its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The exact mechanism of action of (3-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine is not fully understood. However, it is believed that this compound exerts its therapeutic effects through the inhibition of certain enzymes and signaling pathways that are involved in disease progression. For example, this compound has been shown to inhibit the activity of histone deacetylases, which play a role in the development of cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of inflammation and oxidative stress, and the modulation of neurotransmitter levels in the brain. These effects are thought to contribute to this compound's therapeutic potential in various disease states.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (3-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine is its relatively simple synthesis method, which makes it accessible to researchers. Additionally, this compound has been shown to be stable under a range of conditions, which allows for easy handling and storage. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on (3-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine. One area of interest is the development of novel this compound derivatives with improved pharmacological properties, such as increased solubility or selectivity for specific disease targets. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to explore its potential as a therapeutic agent in other disease states. Finally, the development of new methods for the synthesis of this compound and its derivatives could lead to more efficient and cost-effective production of these compounds.
Synthesemethoden
The synthesis of (3-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine involves a multistep process that begins with the reaction of 3-fluoroaniline with 5-nitro-2-thiophenecarboxaldehyde to form an imine intermediate. This intermediate is then reduced with sodium borohydride to yield this compound. The purity of this compound can be improved through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
(3-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine has been studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders. In one study, this compound was found to exhibit potent cytotoxicity against human cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-fluoro-N-[(5-nitrothiophen-2-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2S/c12-8-2-1-3-9(6-8)13-7-10-4-5-11(17-10)14(15)16/h1-6,13H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMYHCZGMMCFDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NCC2=CC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198641 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5755593.png)
![4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate](/img/structure/B5755602.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B5755610.png)



![methyl 4-ethyl-5-methyl-2-{[(4-morpholinylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B5755634.png)

![1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5755647.png)


